N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-11(20)16-7-8-17-15(22)18-12-9-14(21)19(10-12)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,16,20)(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQNRIGPOUADRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.
Urea Formation: The urea moiety is formed by reacting the pyrrolidine derivative with an isocyanate.
Acetamide Group Addition: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The phenyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, bases, and acids are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Research indicates that N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide exhibits significant biological activity, particularly in the context of cancer research. The compound has been studied for its potential to inhibit specific molecular targets involved in cancer cell proliferation, notably the insulin-like growth factor 1 receptor (IGF1R), which plays a crucial role in tumor growth and survival pathways .
Anticancer Properties
Several studies have suggested that this compound may possess anticancer properties. For instance, it has been shown to inhibit pathways associated with cancer cell survival and proliferation. This inhibition is primarily attributed to its interaction with IGF1R, leading to reduced signaling through downstream pathways critical for tumor growth.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .
Case Study 2: Neurological Applications
Research exploring the compound's effects on glutamatergic neurotransmission revealed that it could modulate receptor activity linked to epilepsy. The findings suggest that it may serve as a therapeutic agent for managing seizures by acting on AMPA-type ionotropic glutamate receptors .
Mechanism of Action
The mechanism of action of N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)butyramide: Contains a butyramide group, offering different chemical properties.
Uniqueness
N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Biological Activity
N-(2-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)acetamide, with the CAS number 894010-76-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N4O3, with a molecular weight of 304.34 g/mol. The compound features a pyrrolidine ring and a urea group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O3 |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 894010-76-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing the pyrrolidine core often exhibit anticonvulsant properties by modulating neuronal voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons .
Anticonvulsant Activity
A notable study examined the anticonvulsant effects of pyrrolidine derivatives, including those similar to this compound. The study utilized standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The results indicated that certain modifications to the pyrrolidine structure could enhance anticonvulsant activity significantly .
Table 1: Anticonvulsant Activity Summary
| Compound ID | Test Type | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| Compound 20 | MES | 100 | Active |
| Compound 12 | MES | 100 | Active |
| Compound 24 | scPTZ | 300 | Moderate |
Case Studies and Research Findings
- Anticonvulsant Screening : In a study focusing on various derivatives of phenylacetamides, it was found that modifications at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity. Compounds similar to this compound showed varying degrees of efficacy depending on their specific substituents .
- Fluorinated Derivatives : The introduction of fluorine atoms into the structure was shown to improve metabolic stability and increase lipophilicity, facilitating better central nervous system (CNS) penetration. This characteristic was noted to be crucial for compounds targeting neurological disorders .
Potential Therapeutic Applications
The compound's structure suggests potential applications beyond anticonvulsant activity:
Anticancer Properties : Some studies have indicated that related compounds may inhibit pathways involved in cancer cell proliferation, specifically targeting receptors like IGF1R (Insulin-like Growth Factor 1 Receptor), which plays a role in tumor growth.
Antimicrobial Activity : Preliminary investigations into similar pyrrolidine derivatives have shown promise as antibacterial and antiviral agents, indicating a broader therapeutic potential for compounds within this chemical class .
Q & A
Q. Which structural analogs of this compound are prioritized for anti-inflammatory or antiviral studies?
- Analog Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
